Welcome to the BenchChem Online Store!
molecular formula C7H4ClIO2 B1275457 5-Chloro-2-hydroxy-3-iodobenzaldehyde CAS No. 215124-03-1

5-Chloro-2-hydroxy-3-iodobenzaldehyde

Cat. No. B1275457
M. Wt: 282.46 g/mol
InChI Key: QNSRWUDUYCZRQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06172256B2

Procedure details

N-lodosuccinimide (144.0 g, 0.641 mole) was added to a solution of 5-chlorosalicylaldehyde (100 g, 0.638 mole) in dimethylformamide (400 mL). The reaction mixture was stirred for 2 days at room temperature. Additional N-iodosuccinimide (20.0 g) was added and stirring was continued for additional 2 days. The reaction mixture was diluted with ethyl acetate (1 L), washed with hydrochloric acid (300 mL, 0.1 N), water (300 mL), sodium thiosulfate (5%, 300 mL), brine (300 mL), dried (MgSO4) and was concentrated to dryness to afford the desired aldehyde as a pale yellow solid (162 g, 90% yield).
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
1 L
Type
solvent
Reaction Step Three
Yield
90%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:9]=[C:6]([CH:7]=[O:8])[C:5]([OH:10])=[CH:4][CH:3]=1.[I:11]N1C(=O)CCC1=O>CN(C)C=O.C(OCC)(=O)C>[I:11][C:4]1[CH:3]=[C:2]([Cl:1])[CH:9]=[C:6]([CH:7]=[O:8])[C:5]=1[OH:10]

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
ClC1=CC=C(C(C=O)=C1)O
Name
Quantity
400 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
20 g
Type
reactant
Smiles
IN1C(CCC1=O)=O
Step Three
Name
Quantity
1 L
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 2 days at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
was continued for additional 2 days
Duration
2 d
WASH
Type
WASH
Details
washed with hydrochloric acid (300 mL, 0.1 N), water (300 mL), sodium thiosulfate (5%, 300 mL), brine (300 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated to dryness

Outcomes

Product
Details
Reaction Time
2 d
Name
Type
product
Smiles
IC1=C(C(C=O)=CC(=C1)Cl)O
Measurements
Type Value Analysis
AMOUNT: MASS 162 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 645.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.